molecular formula C7H10O B2398287 1-Cyclopropylbut-2-yn-1-ol CAS No. 53376-63-9

1-Cyclopropylbut-2-yn-1-ol

Cat. No. B2398287
CAS RN: 53376-63-9
M. Wt: 110.156
InChI Key: ZIMITGVICCWLSP-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on its appearance (solid, liquid, color, etc.) and any notable characteristics .


Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes, what products are formed, and what conditions are needed for these reactions to occur .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Mechanism of Action

Target of Action

The primary target of 1-Cyclopropylbut-2-yn-1-ol is involved in the formation of (Z)-conjugated enynes . This compound undergoes an Au (III)-catalyzed ring opening reaction with nucleophiles . The reaction is highly efficient and valuable due to its excellent yield and high regio- and stereoselectivity .

Mode of Action

1-Cyclopropylbut-2-yn-1-ol interacts with its targets through a ring-opening reaction catalyzed by Au (III) . This reaction occurs under mild conditions and results in the formation of (Z)-conjugated enynes . The process is highly regio- and stereoselective .

Biochemical Pathways

It’s known that cyclopropane biosynthesis involves enzymatic cyclopropanations, which can be grouped into two major pathways according to whether the reaction involves an exogenous c1 unit from s-adenosylmethionine (sam) or not .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds suggest that the bioavailability of 1-cyclopropylbut-2-yn-1-ol would be influenced by factors such as its chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

The result of the action of 1-Cyclopropylbut-2-yn-1-ol is the formation of (Z)-conjugated enynes . This reaction is highly efficient and valuable due to its excellent yield and high regio- and stereoselectivity . The formation of these compounds could have various molecular and cellular effects, depending on the context in which they are produced.

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and any other hazards it might pose. This information is typically found in the compound’s Material Safety Data Sheet .

Future Directions

This would involve looking at current research on the compound and identifying areas where further study is needed .

properties

IUPAC Name

1-cyclopropylbut-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-3-7(8)6-4-5-6/h6-8H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMITGVICCWLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(C1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropylbut-2-yn-1-ol

CAS RN

53376-63-9
Record name 1-cyclopropylbut-2-yn-1-ol
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